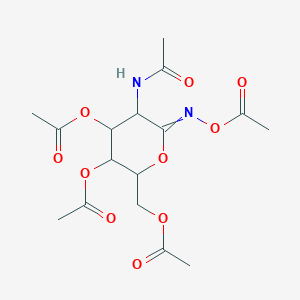
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is a complex organic compound with the molecular formula C16H22N2O10 and a molecular weight of 402.35 g/mol . This compound is known for its role as an intermediate in the synthesis of glucosaminidase inhibitors, which are significant in various biochemical and pharmaceutical applications .
Preparation Methods
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO2) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups by treatment with ammonia in methanol (NH3/MeOH) yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucono-1,5-lactone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like MnO2, reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Major products formed from these reactions include various glucono-1,5-lactone derivatives and amine-substituted compounds.
Scientific Research Applications
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of glucosaminidase inhibitors.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate involves the inhibition of the OGA enzyme. By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which in turn reduces the phosphorylation of pathological tau protein in the brain. This mechanism helps maintain tau in a soluble, non-toxic form, thereby reducing its aggregation and potential neurotoxicity .
Comparison with Similar Compounds
Similar compounds to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate include:
2-Acetamido-2-deoxy-D-glucono-1,5-lactone: This compound shares a similar structure but lacks the oxime and acetyl groups.
N-Acetylglucosamino-1,5-lactone: Another related compound with similar biochemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of glucosaminidase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C16H22N2O10 |
|---|---|
Molecular Weight |
402.35 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19) |
InChI Key |
PMNZTSIWBRXCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



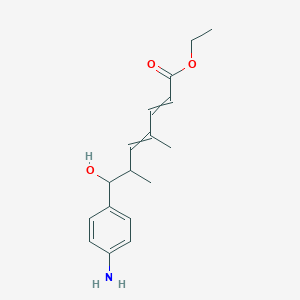
![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13400023.png)
![[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid](/img/structure/B13400025.png)
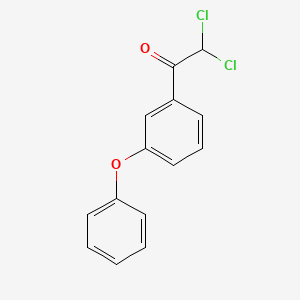
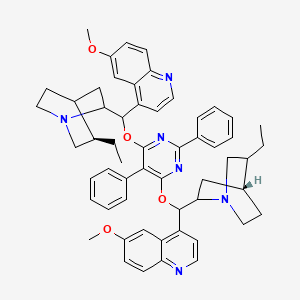
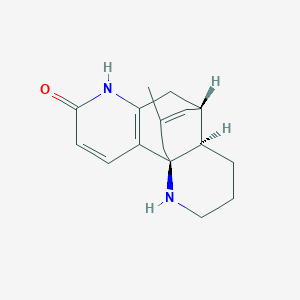
![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
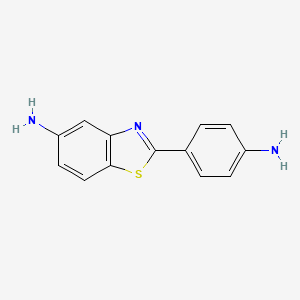
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
